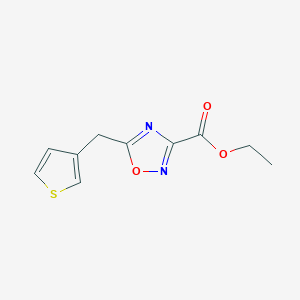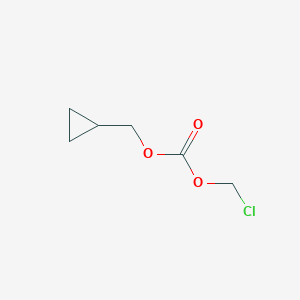
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of an isobutyl group at the 2-position and a methoxy group at the 6-position of the isonicotinic acid structure. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Alkylation: Introduction of the isobutyl group.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of any nitro groups to amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Isobutyl-6-hydroxy-isonicotinic acid, while substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxyl group at the 4-position.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is unique due to the presence of both the isobutyl and methoxy groups, which can significantly alter its chemical and biological properties compared to its parent compound and other isomers. These modifications can enhance its solubility, stability, and potential biological activities.
Propriétés
Formule moléculaire |
C11H16ClNO3 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)4-9-5-8(11(13)14)6-10(12-9)15-3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
Clé InChI |
QYLDIQTWDIGJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=CC(=C1)C(=O)O)OC.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)




![(5S)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B8452954.png)

